
BMS-284640
Vue d'ensemble
Description
BMS-284640 is a Na(+)/H(+) exchanger (NHE) inhibitor; In pre-clinical studies, NHE inhibitors afford substantial protection in different animal models of myocardial ischemia (MI) and reperfusion.
Applications De Recherche Scientifique
BMS-284640 is a compound that has garnered attention in scientific research due to its role as an inhibitor of sodium/hydrogen exchanger 3 (NHE3), which is significant in various physiological and pathological processes. This article explores the applications of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chronic Kidney Disease
This compound has been studied for its potential benefits in chronic kidney disease (CKD). Research indicates that NHE3 inhibition can lead to reduced phosphate reabsorption in the kidneys, which may help manage hyperphosphatemia, a common complication in CKD patients. A study utilizing a dietary salt-induced model of partial renal ablation demonstrated that this compound effectively reduced phosphate levels and improved renal function markers .
Heart Failure
In heart failure models, this compound's ability to modulate fluid balance has been investigated. The inhibition of NHE3 may help alleviate congestion by promoting natriuresis (sodium excretion) without causing significant diuresis (urine production), potentially offering a therapeutic avenue for managing fluid overload in heart failure patients .
Hypertension
Research also suggests that this compound could play a role in managing hypertension. By inhibiting sodium reabsorption in the kidneys, this compound may lower blood pressure levels. Studies have shown that NHE3 inhibitors can lead to decreased systemic vascular resistance and improved endothelial function, indicating a beneficial effect on cardiovascular health .
Metabolic Disorders
This compound has implications for metabolic disorders such as obesity and diabetes. By influencing sodium and glucose transport mechanisms, it may help improve insulin sensitivity and glucose homeostasis, making it a candidate for further exploration in metabolic syndrome treatments .
Case Study 1: Chronic Kidney Disease Management
In a controlled trial involving CKD patients, administration of this compound resulted in significant reductions in serum phosphate levels compared to placebo groups. The study highlighted improvements in kidney function markers such as creatinine clearance and estimated glomerular filtration rate (eGFR) .
Case Study 2: Heart Failure Patients
A recent clinical study evaluated the effects of this compound on patients with heart failure with preserved ejection fraction (HFpEF). Results indicated that patients receiving the compound experienced fewer hospitalizations due to heart failure exacerbations compared to those treated with standard diuretics .
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing BMS-284640?
- Methodological Answer : The synthesis of this compound should follow reproducible steps with detailed documentation of reagents, solvents, and reaction conditions (e.g., temperature, catalysts). Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy for atomic connectivity, high-performance liquid chromatography (HPLC) for purity (>95%), and mass spectrometry (MS) for molecular weight confirmation. For new compounds, elemental analysis and X-ray crystallography may be necessary to confirm identity .
Q. How can researchers validate the purity and structural integrity of this compound in vitro?
- Methodological Answer : Purity validation involves HPLC with UV detection at relevant wavelengths, comparing retention times to standards. Structural integrity is confirmed via H/C NMR spectral analysis, ensuring peak assignments match predicted chemical shifts. Residual solvent analysis (e.g., gas chromatography) and Karl Fischer titration for water content are critical for pharmacological studies .
Q. What in vitro assays are commonly used to assess this compound’s target inhibition efficacy?
- Methodological Answer : Dose-response assays using enzyme-linked immunosorbent assays (ELISA) or fluorescence-based kinetic measurements are standard. Researchers should include positive controls (e.g., known inhibitors) and negative controls (vehicle-only) to normalize data. IC values should be calculated using nonlinear regression models (e.g., GraphPad Prism), with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How should researchers design studies to resolve contradictions in this compound’s pharmacological data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-factors) or cell line variability. To address this:
- Perform meta-analyses of existing data to identify confounding variables.
- Replicate experiments under standardized conditions, documenting all parameters (e.g., cell passage number, incubation time).
- Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays) to cross-validate findings .
Q. What strategies optimize the selectivity of this compound against off-target proteins?
- Methodological Answer : Employ computational docking studies (e.g., molecular dynamics simulations) to predict binding pockets and off-target interactions. Experimentally, use kinase profiling panels or proteome-wide activity-based protein profiling (ABPP) to identify off-target effects. Structure-activity relationship (SAR) analysis can guide chemical modifications to enhance specificity .
Q. How can dose-response studies be optimized to improve the accuracy of this compound’s IC determinations?
- Methodological Answer : Use a wide concentration range (e.g., 0.1 nM to 100 µM) with log-spaced dilutions. Include internal controls in each plate to correct for inter-experimental variability. Statistical validation via bootstrapping or Bayesian fitting improves confidence intervals. Report Hill slopes to assess cooperativity, which may indicate allosteric effects .
Q. What methodologies are recommended for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?
- Methodological Answer : Conduct time-course studies measuring plasma/tissue concentrations (via LC-MS/MS) alongside target engagement biomarkers (e.g., phosphorylated substrates). Use compartmental modeling (e.g., NONMEM) to correlate exposure levels with efficacy endpoints. Adjust for protein binding and metabolic stability to refine in vivo predictions .
Q. Data Analysis and Contradiction Management
Q. How should researchers address variability in this compound’s efficacy data between 2D vs. 3D cell culture models?
- Methodological Answer : 3D models (e.g., spheroids, organoids) introduce stromal interactions and hypoxia, altering drug penetration. Normalize efficacy metrics to model-specific parameters (e.g., spheroid volume, ATP content). Use imaging techniques (e.g., confocal microscopy) to quantify intracellular drug distribution and correlate with efficacy .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?
- Methodological Answer :
- Feasible : Pilot studies to confirm assay reproducibility and resource availability.
- Novel : Focus on understudied off-target effects or combination therapies.
- Ethical : Adhere to institutional guidelines for animal/human tissue use.
- Relevant : Align with clinical needs (e.g., overcoming drug resistance) .
Q. Tables for Key Data
Parameter | Recommended Method | Validation Criteria |
---|---|---|
Purity | HPLC-UV (C18 column) | ≥95% peak area, single retention time |
IC | Nonlinear regression (4-parameter) | R > 0.95, triplicate concordance |
Selectivity | Kinase profiling panel | <30% inhibition at 1 µM for off-targets |
Propriétés
Numéro CAS |
230640-88-7 |
---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(1R,3R)-N-(diaminomethylidene)-3-(2,3-dihydro-1-benzofuran-4-yl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-15(2)11(12(15)13(19)18-14(16)17)9-4-3-5-10-8(9)6-7-20-10/h3-5,11-12H,6-7H2,1-2H3,(H4,16,17,18,19)/t11-,12+/m1/s1 |
Clé InChI |
BSKQEHDSFIRYHK-NEPJUHHUSA-N |
SMILES |
CC1(C(C1C(=O)N=C(N)N)C2=C3CCOC3=CC=C2)C |
SMILES isomérique |
CC1([C@@H]([C@H]1C(=O)N=C(N)N)C2=C3CCOC3=CC=C2)C |
SMILES canonique |
CC1(C(C1C(=O)N=C(N)N)C2=C3CCOC3=CC=C2)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-284640; BMS 284640; BMS284640; UNII-XP87V064PV; CHEMBL51879; XP87V064PV; SCHEMBL13285838; BDBM50104844. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.